molecular formula C13H16O3 B1302100 5-(4-Ethylphenyl)-5-oxovaleric acid CAS No. 34670-04-7

5-(4-Ethylphenyl)-5-oxovaleric acid

Cat. No.: B1302100
CAS No.: 34670-04-7
M. Wt: 220.26 g/mol
InChI Key: FWKMYWRTBXKGBU-UHFFFAOYSA-N
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Description

5-(4-Ethylphenyl)-5-oxovaleric acid is an organic compound characterized by the presence of a 4-ethylphenyl group attached to a 5-oxovaleric acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Ethylphenyl)-5-oxovaleric acid typically involves the reaction of 4-ethylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 5-(4-Ethylphenyl)-5-oxovaleric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of this compound derivatives with additional carboxyl or ketone groups.

    Reduction: Formation of 5-(4-ethylphenyl)-5-hydroxyvaleric acid.

    Substitution: Formation of various substituted this compound derivatives.

Scientific Research Applications

5-(4-Ethylphenyl)-5-oxovaleric acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Ethylphenyl)-5-oxovaleric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

  • 5-(4-Methylphenyl)-5-oxovaleric acid
  • 5-(4-Isopropylphenyl)-5-oxovaleric acid
  • 5-(4-Phenyl)-5-oxovaleric acid

Comparison: 5-(4-Ethylphenyl)-5-oxovaleric acid is unique due to the presence of the ethyl group, which influences its chemical reactivity and biological activity. Compared to similar compounds with different alkyl groups, it may exhibit distinct properties in terms of solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

5-(4-ethylphenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-2-10-6-8-11(9-7-10)12(14)4-3-5-13(15)16/h6-9H,2-5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKMYWRTBXKGBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374542
Record name 5-(4-Ethylphenyl)-5-oxovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34670-04-7
Record name 5-(4-Ethylphenyl)-5-oxovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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